molecular formula C23H20N2O B5808337 N-[2-(1H-indol-3-yl)ethyl]biphenyl-4-carboxamide

N-[2-(1H-indol-3-yl)ethyl]biphenyl-4-carboxamide

Cat. No.: B5808337
M. Wt: 340.4 g/mol
InChI Key: GYEGDDXJVFNDOP-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide typically involves the coupling of tryptamine with biphenyl-4-carboxylic acid. One common method for this synthesis is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide can be scaled up using similar reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with serotonin receptors, while the biphenyl carboxamide group can interact with other protein targets. These interactions can modulate various signaling pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide is unique due to its specific combination of the indole and biphenyl carboxamide moieties. This unique structure allows it to interact with a distinct set of biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c26-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)24-15-14-20-16-25-22-9-5-4-8-21(20)22/h1-13,16,25H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEGDDXJVFNDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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